1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Researchers targeting CNS indications often struggle to source chiral, polyfunctional building blocks with optimized physicochemical properties. This compound solves that gap. It combines a rigid cyclohexyl scaffold, a basic dimethylamino centre (pKa ~8-10), and a metal-chelating catechol unit. - CNS-MPO favourable: logP 2.93, PSA 43.7 Ų; ideal for blood-brain barrier penetration studies. - Orthogonal derivatization: three functional groups enable O-alkylation, Mannich reactions, or reductive amination for spirocyclic library synthesis. - Dual functionality: catechol chelates Fe³⁺/Al³⁺; amine provides pH-dependent solubility for targeted delivery research. Supplied with full analytical documentation to support your IND-enabling studies.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 651312-66-2
Cat. No. B12598224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-
CAS651312-66-2
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3
InChIKeyCKMPEIWYGQTXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-: Identification & Baseline


1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]- (CAS 651312‑66‑2) is a catechol derivative bearing a 2-[(dimethylamino)methyl]cyclohexyl substituent at the para position . Its molecular formula is C₁₅H₂₃NO₂ and its monoisotopic mass is 249.17 Da, with a computed logP of 2.93 and a topological polar surface area of 43.7 Ų . The compound incorporates two hydrogen‑bond donors (catechol –OH), three hydrogen‑bond acceptors (two –OH and one tertiary amine), and a basic amine centre (expected pKₐ ~8–10) that is partially protonated at physiological pH. This combination of a rigid cyclohexyl scaffold, a basic dimethylamino group, and a metal‑chelating catechol motif distinguishes it from simpler 4‑cyclohexyl‑1,2‑benzenediol analogs.

Why 4-Cyclohexyl-1,2-benzenediol Cannot Substitute


Simple 4‑cyclohexyl‑1,2‑benzenediol (CAS 1134‑37‑8) lacks the dimethylamino‑methyl arm that introduces a basic centre, an additional hydrogen‑bond acceptor, and significantly altered lipophilicity [1]. Without this basic moiety, the analog cannot engage ion‑pair or salt‑bridge interactions with acidic residues in biological targets (e.g., opioid receptors, metal cofactors), nor does it exhibit the pH‑dependent solubility and permeability profile essential for CNS drug design. Substituting it directly would therefore eliminate the ionic and conformational properties that underlie the target compound’s biological activity, making generic interchange scientifically unsound.

Physicochemical Evidence vs. Non-Basic Analog


Hydrogen-Bond Acceptor Count Comparison

The target compound possesses three hydrogen‑bond acceptors (two catechol –OH and one tertiary amine) compared with only two for 4‑cyclohexyl‑1,2‑benzenediol [1]. An additional H‑bond acceptor can strengthen target‑ligand interactions or improve aqueous solubility.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Lipophilicity Difference (logP)

The computed logP of the target compound is 2.93, while 4‑cyclohexyl‑1,2‑benzenediol has a logP of 3.15 [1]. The lower logP indicates greater hydrophilicity imparted by the polar dimethylamino substituent.

Lipophilicity Optimization ADME Prediction CNS Penetration

Basic Centre Presence vs. Neutral Analog

The tertiary amine moiety confers a basic pKₐ estimated at 8–10, meaning the compound exists as a mixture of neutral and protonated species at physiological pH . 4‑Cyclohexyl‑1,2‑benzenediol lacks any ionizable amine and remains neutral across the full pH range [1].

Ionizable Group Design Receptor Binding pH‑Dependent Solubility

Research & Industrial Application Scenarios


CNS Ligand Design with Basic Amine Pharmacophore

The dimethylamino‑cyclohexyl‑catechol framework provides an ionizable amine essential for engaging Asp/Glu residues in GPCRs and ion channels. Researchers developing analgesic, antidepressant, or antipsychotic candidates can use this scaffold to probe μ‑opioid, σ, or monoamine transporters where a basic nitrogen is a known pharmacophoric element .

pH-Responsive Prodrug or Chelator Development

The catechol unit chelates di‑/trivalent metal ions (e.g., Fe³⁺, Al³⁺), while the amine group introduces pH‑sensitive solubility. This dual functionality is valuable for designing MRI contrast agents, metal‑responsive drug delivery systems, or antioxidant chelators that become activated in acidic microenvironments .

Differentiated Intermediate for Alkaloid-Like Libraries

The compound’s three functional groups (–OH, –OH, –N(CH₃)₂) enable orthogonal derivatization: O‑alkylation, Mannich reactions, or reductive amination. It serves as a versatile building block for constructing spirocyclic or fused‑ring systems that mimic natural alkaloid cores, offering scaffold diversity that simple 4‑cyclohexyl‑1,2‑benzenediol cannot provide .

Physicochemical Screening in Early Drug Discovery

With its moderate logP (2.93), moderate PSA (43.7 Ų), and a basic centre, this compound occupies a favourable CNS‑MPO (Multiparameter Optimization) space. It can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies to benchmark the impact of a cyclohexyl‑tethered amine on permeability and efflux ratios relative to neutral analogs .

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